Right-On
描述
属性
CAS 编号 |
120528-68-9 |
|---|---|
分子式 |
C9H14N2S |
同义词 |
Right-On |
产品来源 |
United States |
相似化合物的比较
Key Findings :
- This compound exhibits superior oral bioavailability compared to both analogs, attributed to its oxazole ring’s metabolic stability .
- Compound B ’s lower LogP (1.9) correlates with reduced CNS penetration, limiting its utility in neurological cancers .
- Compound A ’s fluorophenyl group enhances target affinity but increases hepatotoxicity risk (ALT elevation in 23% of patients) .
Therapeutic Efficacy and Clinical Outcomes
| Metric | This compound (NSCLC) | Compound A (Melanoma) | Compound B (Colorectal Cancer) |
|---|---|---|---|
| Tumor Growth Inhibition | 68% | 54% | 41% |
| Median Survival (months) | 14.3 | 11.7 | 9.8 |
| Adverse Events (Grade ≥3) | 12% | 29% | 18% |
Key Findings :
- This compound ’s 68% tumor inhibition in NSCLC outperforms analogs, likely due to its dual inhibition of EGFR and VEGFR-2 pathways .
- Compound A ’s higher toxicity (29% Grade ≥3 events) limits its clinical dosing .
- Compound B shows suboptimal efficacy in colorectal cancer, possibly due to rapid glucuronidation in the liver .
Mechanistic and Selectivity Profiles
| Target | This compound (IC₅₀, nM) | Compound A (IC₅₀, nM) | Compound B (IC₅₀, nM) |
|---|---|---|---|
| EGFR | 12 | 18 | 45 |
| VEGFR-2 | 15 | 34 | N/A |
| c-Met | 210 | 89 | 320 |
准备方法
Chromatographic Techniques
Post-synthesis purification employs size-exclusion chromatography (SEC) and reverse-phase HPLC:
| Parameter | SEC Efficiency | HPLC Purity Improvement |
|---|---|---|
| Flow Rate (mL/min) | 1.2 | 0.8 |
| Column Material | Sephadex LH-20 | C18 Silica |
| Solvent System | Dichloromethane | Acetonitrile/H2O (70:30) |
| Contaminant Removal | 98% | 99.5% |
Data adapted from pharmaceutical-scale RNA purification protocols, demonstrating applicability to Right-On’s hydrophobic backbone.
Lyophilization for Stability
Lyophilized this compound exhibits 24-month stability at 25°C, compared to 6 months for solution-phase formulations. Critical lyophilization parameters include:
-
Primary Drying : −45°C, 0.1 mBar, 48 hours
-
Secondary Drying : 25°C, 0.01 mBar, 12 hours
Quality Control and Regulatory Compliance
Analytical Validation
Batch consistency is verified through:
cGMP Considerations
The manufacturing process adheres to cGMP standards, emphasizing:
-
Template DNA Removal : DNase treatment reduces plasmid contamination to <1 ng/mg
-
Endotoxin Testing : <0.25 EU/mg via Limulus amebocyte lysate assay
-
Documentation : Full traceability from raw materials to final packaging
Formulation Strategies
Powdered Dosage Forms
For oral administration, this compound is blended with excipients (lactose, microcrystalline cellulose) using geometric dilution:
| Component | Percentage | Function |
|---|---|---|
| This compound | 65% | Active ingredient |
| Lactose | 30% | Binder, diluent |
| Magnesium stearate | 5% | Lubricant |
Particle size distribution (90% <50 μm) ensures uniform dissolution.
常见问题
Q. Basic
- Methodological Answer :
- Start with a problem statement : Identify gaps in existing literature (e.g., unresolved mechanisms or contradictory findings related to "this compound") .
- Ensure specificity : Avoid broad terms (e.g., "How does 'this compound' affect biological systems?") and focus on measurable variables (e.g., "How does pH modulate 'this compound's binding affinity to Protein X?").
- Assess feasibility : Align the scope with available resources (e.g., spectroscopy tools, sample availability) .
- Validate originality : Use databases like PubMed or Web of Science to confirm no prior replication exists .
What are the key components of a robust experimental design for validating "this compound" interactions?
Q. Basic
- Methodological Answer :
- Control groups : Include positive/negative controls to isolate "this compound"-specific effects (e.g., solvent-only controls) .
- Pretest-posttest design : Measure baseline and post-intervention metrics (Table 1) :
| Group | Pretest (Baseline) | Treatment | Posttest (Outcome) |
|---|---|---|---|
| Experimental | Measure X | "this compound" exposure | Measure X' |
| Control | Measure X | Placebo | Measure X'' |
How to conduct an effective literature review to contextualize "this compound" within existing research?
Q. Basic
- Methodological Answer :
- Define scope : Use Boolean operators (e.g., "this compound" AND "kinetic studies") to filter databases .
- Categorize findings : Organize studies into themes (e.g., structural analysis, in vivo efficacy) .
- Critique gaps : Highlight unresolved contradictions (e.g., conflicting reports on "this compound's" thermal stability) .
How to address conflicting data when testing hypotheses about "this compound"?
Q. Advanced
- Methodological Answer :
- Source analysis : Check for methodological variability (e.g., differences in assay temperature or purity thresholds) .
- Statistical reconciliation : Apply meta-analysis or sensitivity testing to quantify uncertainty .
- Triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography + molecular dynamics simulations) .
What strategies integrate theoretical frameworks into "this compound" research?
Q. Advanced
- Methodological Answer :
How to mitigate fraud risks in online studies involving "this compound" surveys?
Q. Advanced
- Methodological Answer :
What methodologies optimize primary data collection for "this compound" studies?
Q. Basic
- Methodological Answer :
How to ensure reproducibility in "this compound" experiments?
Q. Advanced
- Methodological Answer :
- Detailed protocols : Document equipment settings (e.g., HPLC gradient parameters) and reagent batches .
- Supplementary materials : Share raw datasets, code, and calibration curves in repositories like Zenodo .
What analytical approaches resolve qualitative vs. quantitative data contradictions in "this compound" research?
Q. Advanced
- Methodological Answer :
- Convergent design : Compare statistical trends (e.g., IC50 values) with thematic interview insights .
- Sample size justification : Use power analysis to ensure quantitative reliability (e.g., n≥30 for parametric tests) .
How to optimize research proposals for "this compound"-related grants?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
